Relative Reactivity in Electrophilic Addition: 2-Phenoxy vs. 2-Methoxy Dihydropyran
In competitive experiments using tert-butyl hypochlorite, 2-phenoxy-3,4-dihydro-2H-pyran exhibits a relative reactivity that is statistically comparable to its 2-methoxy analog, both of which are significantly less reactive than the unsubstituted parent 3,4-dihydro-2H-pyran. The reported order of relative reactivities is: 2-methoxy-2,6-dimethyl- (2f) > 2-phenoxy-6-methyl- (3b) > 2-methoxy-6-methyl- (2b) > 2-methoxy-4-methyl- (2d) ≈ 2-methoxy-5-methyl- (2c) > 3,4-dihydro-2H-pyran (1) > 2-methoxy-2-methyl- (2e) > 2-ethoxy-3-methyl- (2g) > 2-methoxy- (2a) ≈ 2-phenoxy- (3a) [1]. This positioning demonstrates that while the phenoxy group does not confer the highest reactivity in this specific assay, it provides a distinct, measurable tier of reactivity that is essential for synthetic planning when a moderated reaction rate is required.
| Evidence Dimension | Relative Reactivity with tert-Butyl Hypochlorite |
|---|---|
| Target Compound Data | Relative reactivity rank: 2a ≈ 3a (least reactive group) |
| Comparator Or Baseline | 2-methoxy-3,4-dihydro-2H-pyran (2a) and 3,4-dihydro-2H-pyran (1) |
| Quantified Difference | 2-phenoxy (3a) and 2-methoxy (2a) are approximately equally reactive and are both less reactive than the parent 3,4-dihydro-2H-pyran (1). |
| Conditions | Competitive reaction experiment with tert-butyl hypochlorite. |
Why This Matters
This data enables a precise selection of reaction partner; for applications where high reactivity leads to undesirable side reactions or lack of control, the phenoxy derivative offers a more tempered and predictable reaction profile compared to more reactive analogs like the 6-methyl substituted derivatives.
- [1] Hall, S. S.; Weber, G. F.; Duggan, A. J. Relative reactivity of substituted 2-alkoxy- and 2-phenoxy-3,4-dihydro-2H-pyrans with tert-butyl hypochlorite. Effect of substituents on reactivity and products. *The Journal of Organic Chemistry* **1978**, *43* (4), 667-672. (Data summarized on Baidu Xueshu). View Source
